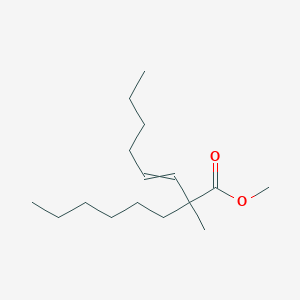![molecular formula C11H14S2 B14388205 {(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene CAS No. 89333-31-3](/img/structure/B14388205.png)
{(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene is an organic compound that features a benzene ring substituted with a methylsulfanyl group and a prop-2-en-1-ylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene typically involves the following steps:
Formation of the Methylsulfanyl Group: This can be achieved by reacting benzyl chloride with sodium methylsulfide under anhydrous conditions.
Introduction of the Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group can be introduced via a nucleophilic substitution reaction using allyl bromide and sodium sulfide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using the same principles as the laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the corresponding sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylsulfanyl and prop-2-en-1-ylsulfanyl derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, {(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development and biochemical research. It may interact with biological molecules through its sulfanyl groups, which can form reversible bonds with proteins and enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including those used in the manufacture of polymers, resins, and coatings.
作用機序
The mechanism of action of {(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene involves its ability to undergo various chemical reactions due to the presence of reactive sulfanyl groups. These groups can participate in redox reactions, forming reversible bonds with other molecules. The benzene ring provides a stable aromatic framework that can undergo electrophilic substitution reactions, allowing for further functionalization.
類似化合物との比較
Similar Compounds
Benzyl methyl sulfide: Similar in structure but lacks the prop-2-en-1-ylsulfanyl group.
Allyl benzyl sulfide: Contains the allyl group but lacks the methylsulfanyl group.
Uniqueness
The uniqueness of {(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene lies in the combination of both methylsulfanyl and prop-2-en-1-ylsulfanyl groups attached to the benzene ring
特性
CAS番号 |
89333-31-3 |
|---|---|
分子式 |
C11H14S2 |
分子量 |
210.4 g/mol |
IUPAC名 |
[methylsulfanyl(prop-2-enylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C11H14S2/c1-3-9-13-11(12-2)10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3 |
InChIキー |
OORRTAXLGWRCOO-UHFFFAOYSA-N |
正規SMILES |
CSC(C1=CC=CC=C1)SCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Diiodobicyclo[2.2.1]hept-2-ene](/img/structure/B14388128.png)
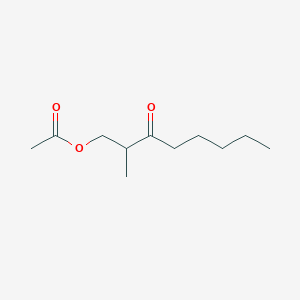
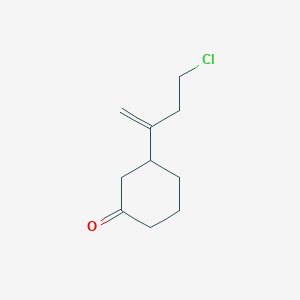
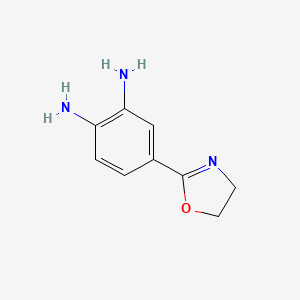
silane](/img/structure/B14388145.png)

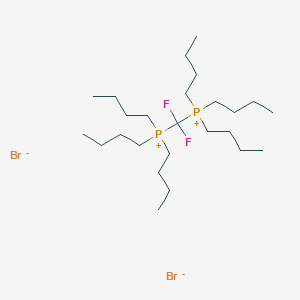
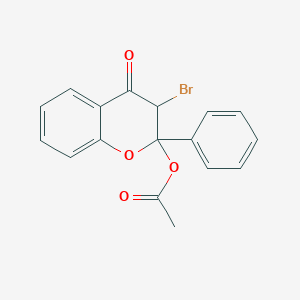
![Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14388161.png)
![2-[(Morpholin-4-yl)methylidene]butanal](/img/structure/B14388164.png)
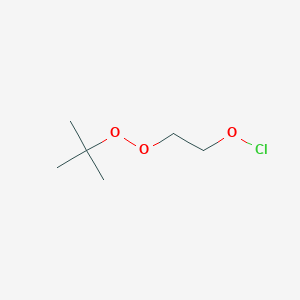
![2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B14388178.png)
